PD-1/PD-L1-IN-13 -

PD-1/PD-L1-IN-13

Catalog Number: EVT-12544684
CAS Number:
Molecular Formula: C36H34ClF2N3O9
Molecular Weight: 726.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PD-1/PD-L1-IN-13 is a compound that targets the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1), which are critical components of the immune checkpoint pathway. This pathway plays a significant role in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 is expressed on activated T cells, while PD-L1 is often overexpressed on tumor cells, leading to immune evasion by inhibiting T cell activation and proliferation. The development of inhibitors targeting this interaction has revolutionized cancer treatment, enhancing the immune system's ability to attack tumors.

Source and Classification

PD-1/PD-L1-IN-13 is classified as an immune checkpoint inhibitor. It falls under the category of monoclonal antibodies or small molecules designed to block the PD-1/PD-L1 interaction, thus restoring T cell function against cancer cells. This compound is derived from extensive research into the structure and function of PD-1 and PD-L1, with various studies highlighting their roles in tumor immune evasion and therapeutic targeting.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1/PD-L1-IN-13 typically involves several key steps:

  1. Chemical Synthesis: The compound can be synthesized through organic chemistry techniques that involve coupling reactions between various functional groups that mimic the natural ligands of PD-1 and PD-L1.
  2. Purification: Following synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the active compound from byproducts.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized compound.

These methods ensure that the final product maintains high specificity and affinity for its target proteins.

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1/PD-L1-IN-13 is characterized by its ability to mimic the natural binding partners of PD-1 and PD-L1. Key features include:

  • Domain Composition: The compound may contain multiple domains that interact with the IgV-like domain of PD-1 and the IgC-like domain of PD-L1.
  • Binding Affinity: Structural studies indicate that modifications in specific amino acid sequences can enhance binding affinity, ensuring effective blockade of the PD-1/PD-L1 interaction.

Detailed structural data can be obtained from crystallographic studies which visualize the compound's conformation when bound to PD-1 or PD-L1.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PD-1/PD-L1-IN-13 is its binding interaction with PD-1 or PD-L1. This interaction can be described as:

PD 1+PD L1PD 1 PD L1 IN 13 complex\text{PD 1}+\text{PD L1}\rightleftharpoons \text{PD 1 PD L1 IN 13 complex}

This reversible reaction signifies how the compound effectively competes with natural ligands for binding sites on PD-1 or PD-L1, thereby inhibiting their interaction.

Additionally, post-binding reactions may include downstream signaling alterations within T cells, which are affected by the inhibition of the PD-1 pathway.

Mechanism of Action

Process and Data

The mechanism of action for PD-1/PD-L1-IN-13 involves several steps:

  1. Binding: The compound binds to PD-1 or PD-L1, preventing their interaction.
  2. Signal Transduction Inhibition: This blockade leads to decreased recruitment of phosphatases like SHP2, which normally inhibit T cell receptor signaling.
  3. Enhanced T Cell Activity: As a result, T cell activation, proliferation, and cytokine production are restored, allowing for a more robust immune response against tumors.

Data from clinical trials indicate that patients treated with compounds targeting this pathway often experience improved outcomes in terms of tumor response rates.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1/PD-L1-IN-13 typically include:

Chemical properties may include stability under physiological pH conditions and resistance to enzymatic degradation, which are critical for maintaining efficacy during therapeutic use.

Applications

Scientific Uses

PD-1/PD-L1-IN-13 has significant applications in cancer therapy:

  • Cancer Immunotherapy: It is primarily used as a therapeutic agent in various cancers such as melanoma, lung cancer, and others where PD-L1 expression is prevalent.
  • Research Tool: Beyond therapy, it serves as a valuable tool in research settings to study immune responses and checkpoint regulation.

Properties

Product Name

PD-1/PD-L1-IN-13

IUPAC Name

4-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]pyridine-2-carbonitrile

Molecular Formula

C36H34ClF2N3O9

Molecular Weight

726.1 g/mol

InChI

InChI=1S/C36H34ClF2N3O9/c1-19-24(21-5-6-27-30(13-21)48-10-9-47-27)3-2-4-25(19)36(38,39)51-29-14-28(49-18-20-7-8-41-23(11-20)15-40)22(12-26(29)37)16-42-32-34(45)33(44)31(17-43)50-35(32)46/h2-8,11-14,31-35,42-46H,9-10,16-18H2,1H3/t31-,32+,33-,34-,35?/m1/s1

InChI Key

TUOSAPKOJRLJAP-JZFXKNFZSA-N

Canonical SMILES

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6

Isomeric SMILES

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.